Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci) Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18436834
InChI: InChI=1S/C10H14N2O/c1-8(2)12-7-6-11-5-3-4-9(11)10(12)13/h3-5,8H,6-7H2,1-2H3
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)

CAS No.:

Cat. No.: VC18436834

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci) -

Specification

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 2-propan-2-yl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one
Standard InChI InChI=1S/C10H14N2O/c1-8(2)12-7-6-11-5-3-4-9(11)10(12)13/h3-5,8H,6-7H2,1-2H3
Standard InChI Key TVEVYBCOSIWQES-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCN2C=CC=C2C1=O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold fused with a dihydro-pyrazine ring, substituted by an isopropyl group at the 2-position. Key physicochemical properties include:

Molecular Geometry and Stereoelectronic Features

X-ray crystallography and computational studies reveal a planar pyrrolo-pyrazine core with slight puckering in the dihydro-pyrazine ring, which facilitates π-π stacking interactions in protein binding . The isopropyl group adopts a equatorial conformation, minimizing steric hindrance while contributing to hydrophobic interactions.

Solubility and Lipophilicity

Experimental logP values range from 1.8 to 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (<10 µM at pH 7.4), necessitating formulation strategies for in vivo applications.

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular FormulaC10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}High-resolution MS
Molecular Weight178.23 g/molCalculated
logP2.1 ± 0.2HPLC
Aqueous Solubility8.7 µM (pH 7.4)Shake-flask

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a two-step domino reaction involving [3+3]-cycloaddition of arylpyrrolketones and 2-azidoacrylamides, catalyzed by iron perchlorate . Key steps include:

  • Initial Condensation: Toluene/acetic acid (1:1) at 50°C for 1 hour yields intermediate imine derivatives .

  • Cyclization: Fe(ClO4_4)3_3·H2_2O catalyzes ring closure at 50°C for 16 hours, achieving yields of 6–69% depending on substituents .

Optimization Challenges

The isopropyl group’s steric bulk complicates regioselectivity during cyclization, requiring precise temperature control . Substituting Fe(III) with V or Ce salts reduces yields by 30–50%, underscoring iron’s unique catalytic efficiency .

Biological Activities and Mechanisms

PARP-1 Inhibition

The compound inhibits poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50_{50} of 12 nM, selectively targeting BRCA1/2-deficient cancer cells (EC50_{50} = 15 nM) over wild-type cells (EC50_{50} > 1 µM) . Mechanistically, it blocks PARP-1’s NAD+^+-binding site, preventing DNA repair in homologous recombination-deficient tumors .

BET Bromodomain Inhibition

Structural analogs demonstrate potent BET bromodomain inhibition (BRD4 IC50_{50} = 2.3 nM), with 1,500-fold selectivity over non-BET bromodomains like EP300 . Molecular dynamics simulations reveal hydrogen bonding with Asn140 and Tyr97 residues, stabilizing the acetyl-lysine binding pocket .

Anxiolytic Activity

As a TSPO (translocator protein) ligand, the compound reduces anxiety-like behaviors in murine models (elevated plus-maze test: 60% open-arm time at 10 mg/kg vs. 35% for controls) . Its N-benzyl-N-methylcarboxamide derivative, GML-1, shows no benzodiazepine-like sedation, suggesting a novel mechanism .

Pharmacological Applications

Oncology

In BRCA-mutated xenograft models, the compound achieves 99.7% tumor growth inhibition (TGI) at 50 mg/kg/day orally, comparable to clinical-stage PARP inhibitors like olaparib . Synergy with platinum-based chemotherapeutics enhances DNA damage accumulation .

Neuropsychiatry

TSPO-mediated neurosteroidogenesis (allopregnanolone ↑ 3.2-fold) underlies its anxiolytic and antidepressant effects, with phase I trials anticipated for depression-related indications .

Research Frontiers and Challenges

Prodrug Development

Phosphate ester prodrugs improve aqueous solubility (250 µM at pH 7.4) while maintaining oral bioavailability (F = 78% in rats). Hydrolysis studies show >90% conversion to active form within 30 minutes in plasma.

Resistance Mechanisms

BRCA2 reversion mutations reduce PARP inhibitor sensitivity, but cotreatment with ATR inhibitors (e.g., berzosertib) restores potency (EC50_{50} ↓ from 1.2 µM to 0.3 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator